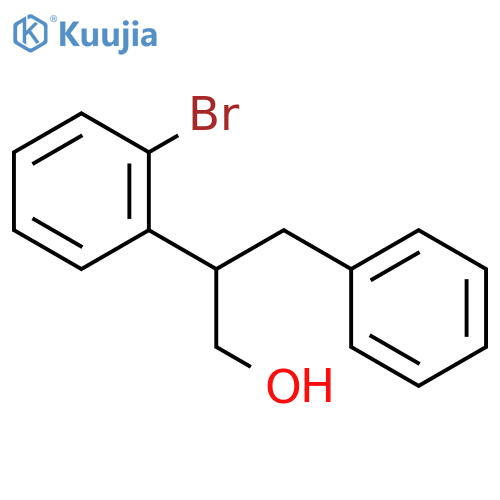Cas no 78920-33-9 (2-(2-Bromophenyl)-3-phenylpropan-1-ol)

78920-33-9 structure
商品名:2-(2-Bromophenyl)-3-phenylpropan-1-ol
2-(2-Bromophenyl)-3-phenylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(2-Bromophenyl)-3-phenylpropan-1-ol
- AKOS018009946
- 78920-33-9
- DB-098042
-
- インチ: InChI=1S/C15H15BrO/c16-15-9-5-4-8-14(15)13(11-17)10-12-6-2-1-3-7-12/h1-9,13,17H,10-11H2
- InChIKey: JQXZHORFBRGWQS-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CC(CO)C2=CC=CC=C2Br
計算された属性
- せいみつぶんしりょう: 290.03063g/mol
- どういたいしつりょう: 290.03063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 20.2Ų
2-(2-Bromophenyl)-3-phenylpropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019117965-1g |
2-(2-Bromophenyl)-3-phenylpropan-1-ol |
78920-33-9 | 95% | 1g |
$433.08 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742731-1g |
2-(2-Bromophenyl)-3-phenylpropan-1-ol |
78920-33-9 | 98% | 1g |
¥3368.00 | 2024-07-28 | |
| Crysdot LLC | CD12030863-1g |
2-(2-Bromophenyl)-3-phenylpropan-1-ol |
78920-33-9 | 95+% | 1g |
$491 | 2024-07-24 |
2-(2-Bromophenyl)-3-phenylpropan-1-ol 関連文献
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
78920-33-9 (2-(2-Bromophenyl)-3-phenylpropan-1-ol) 関連製品
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
